molecular formula C6H6N4OS B2716648 2-hydrazinyl-3H-thieno[2,3-d]pyrimidin-4-one CAS No. 210051-31-3

2-hydrazinyl-3H-thieno[2,3-d]pyrimidin-4-one

Cat. No. B2716648
CAS RN: 210051-31-3
M. Wt: 182.2
InChI Key: OFRABEQBPYRUPN-UHFFFAOYSA-N
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Description

2-Hydrazinyl-3H-thieno[2,3-d]pyrimidin-4-one is a compound that belongs to the class of thieno[2,3-d]pyrimidin-4(3H)-ones . These compounds have been designed and synthesized as potential antitubercular agents . Some of these compounds have shown significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra .


Synthesis Analysis

Thieno[2,3-d]pyrimidin-4(3H)-ones can be synthesized via a one-pot reaction from 2H-thieno[2,3-d][1,3]oxazine-2,4(1H)-diones, aromatic aldehydes, and benzylamine or 4-hydroxylbenzylamine . Another approach involves a catalytic four-component reaction using a ketone, ethyl cyanoacetate, S8, and formamide . This method is characterized by step economy, reduced catalyst loading, and easy purification .


Chemical Reactions Analysis

Thieno[2,3-d]pyrimidin-4(3H)-ones can be synthesized via a one-pot reaction from 2H-thieno[2,3-d][1,3]oxazine-2,4(1H)-diones, aromatic aldehydes, and benzylamine or 4-hydroxylbenzylamine . Another approach involves a catalytic four-component reaction using a ketone, ethyl cyanoacetate, S8, and formamide .

Scientific Research Applications

Anticancer Activity

The synthesis of derivatives based on 2-hydrazinyl-3H-thieno[2,3-d]pyrimidin-4-one has led to promising results in the field of cancer research. Several compounds exhibited potent anticancer activity against various cell lines, including prostate cancer (PC3), lung carcinoma (A549), and hepatocellular carcinoma (HepG2) . Notably, benzothienopyrimidine derivatives incorporating thioxoethanethioamide, pyrimidotetrazine carbothioamide, and hydrazinylglycine moieties demonstrated high activity against PC3 or A549 cell lines. Additionally, thienopyrimidotriazine derivatives and their thienopyrimidinone analogues were preferentially active against these two cell lines.

Antitubercular Potential

Thieno[2,3-d]pyrimidin-4(3H)-ones, a class of compounds derived from 2-hydrazinyl-3H-thieno[2,3-d]pyrimidin-4-one, have shown promise as antitubercular agents. Specifically, compound 13b and 29e exhibited excellent antimycobacterial activity, with minimal inhibitory concentrations (MIC) in the range of 6–8 μM . This suggests that these derivatives could play a crucial role in combating tuberculosis.

Antibacterial and Antifungal Properties

While exploring the biological activity of thieno[2,3-d]pyrimidin-4(3H)-ones, researchers discovered that these compounds possess antibacterial and antifungal properties . Although further studies are needed to fully understand their mechanism of action, this finding highlights their potential in addressing infectious diseases.

Kinase Inhibition

Certain thienopyrimidine derivatives, including those derived from 2-hydrazinyl-3H-thieno[2,3-d]pyrimidin-4-one, have been investigated as kinase inhibitors. These compounds may play a role in modulating cellular signaling pathways, making them relevant in drug discovery and targeted therapies .

Antioxidant and Anti-Inflammatory Effects

The rigid scaffold of thieno[2,3-d]pyrimidine offers opportunities for developing compounds with antioxidant and anti-inflammatory properties. Although specific derivatives need further exploration, this class of molecules holds promise for mitigating oxidative stress and inflammation-related conditions .

CNS Protection and Neuroprotection

Thieno[2,3-d]pyrimidines have been studied for their potential in central nervous system (CNS) protection. While the exact mechanisms remain to be elucidated, these compounds may offer neuroprotective effects, making them relevant in neurodegenerative disease research .

properties

IUPAC Name

2-hydrazinyl-3H-thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4OS/c7-10-6-8-4(11)3-1-2-12-5(3)9-6/h1-2H,7H2,(H2,8,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFRABEQBPYRUPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1C(=O)NC(=N2)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-hydrazinyl-3H-thieno[2,3-d]pyrimidin-4-one

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